(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
Description
(4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with ethyl and methyl groups at the 3- and 1-positions, respectively. The triazole moiety is conjugated to a phenyl ring, which is further functionalized with a methanamine group (–CH₂NH₂).
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H16N4/c1-3-11-14-12(16(2)15-11)10-6-4-9(8-13)5-7-10/h4-7H,3,8,13H2,1-2H3 |
InChI Key |
YMADDPYJVJLLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC=C(C=C2)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1-Methyl-1H-1,2,4-Triazole Core
A patented method outlines the synthesis of 1-methyl-1H-1,2,4-triazole derivatives starting from 1,2,4-triazole itself. The process involves:
- Nucleophilic substitution of 1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1,2,4-triazole.
- Subsequent lithiation at the 5-position using lithium reagents such as n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature.
- Electrophilic substitution at the 5-position with dibromomethane or trimethylchlorosilane to introduce bromo or trimethylsilyl groups, respectively.
- Carboxylation at the 3-position by reaction with carbon dioxide under the action of LDA to form 3-carboxylic acid derivatives.
- Esterification of the carboxylic acid with thionyl chloride and methanol to yield methyl esters.
- Removal of protecting groups and debromination by catalytic hydrogenation or reduction with zinc powder to afford 1-methyl-1H-1,2,4-triazole-3-methyl formate.
This method provides a robust route to functionalized 1,2,4-triazole intermediates with control over substitution patterns, critical for further elaboration.
Introduction of the Ethyl Group at the 3-Position of the Triazole
The ethyl substitution at the 3-position of the triazole ring can be introduced via alkylation strategies or by using appropriately substituted starting materials. Although direct methods for 3-ethyl substitution are less detailed in the literature, analogous approaches involve:
- Starting from 3-methyl or 3-carboxylate triazoles and performing alkylation or reduction to introduce ethyl groups.
- Using alkyl halides under nucleophilic substitution conditions on lithiated triazole intermediates.
The ethyl group is critical to modulate the electronic and steric properties of the triazole ring, impacting biological activity.
Coupling to the 4-Phenylmethanamine Moiety
The linkage of the triazole ring to the 4-phenylmethanamine is typically achieved by:
- Functionalizing the phenyl ring with a suitable leaving group or activating group at the para position.
- Employing nucleophilic substitution or reductive amination reactions to attach the methanamine group.
- Utilizing amide bond formation or direct amination strategies, often involving protection/deprotection steps to ensure selectivity.
In related synthetic routes for similar compounds, phenylalanine derivatives have been used as starting points, undergoing protection, coupling, and deprotection to yield the phenylmethanamine functionality.
Representative Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Methylation of 1,2,4-triazole | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | 1-methyl-1,2,4-triazole |
| 2 | Lithiation and bromo/trimethylsilyl substitution at 5-position | n-butyllithium or LDA, THF, dibromomethane or trimethylchlorosilane, low temp | 5-bromo or 5-trimethylsilyl-1-methyl-1,2,4-triazole |
| 3 | Carboxylation at 3-position | LDA, CO2, THF, low temp | 3-carboxylic acid derivative |
| 4 | Esterification | Thionyl chloride, methanol | 3-methyl ester derivative |
| 5 | Debromination / deprotection | Pd/C hydrogenation or Zn powder, methanol or acetic acid | 1-methyl-1,2,4-triazole-3-methyl formate |
| 6 | Alkylation or substitution to introduce ethyl group at 3-position | Alkyl halides or reduction methods | 3-ethyl-1-methyl-1,2,4-triazole derivative |
| 7 | Coupling with 4-phenylmethanamine | Amine coupling reagents (e.g., PyBop), protection/deprotection steps | This compound |
Notes on Reaction Conditions and Yields
- The methylation step is typically performed under reflux in ethanol with potassium hydroxide as base, ensuring high conversion and selectivity.
- Lithiation requires strict anhydrous and low-temperature conditions (-78 °C) to avoid side reactions.
- Carboxylation with carbon dioxide is efficient under strong base conditions, providing good yields of carboxylic acid intermediates.
- Esterification with thionyl chloride and methanol proceeds smoothly to give methyl esters in high yield.
- Debromination by catalytic hydrogenation is mild and preserves the integrity of the triazole ring.
- Coupling to the phenylmethanamine often employs peptide coupling reagents such as PyBop and base DIEA in dichloromethane, with Boc protection/deprotection strategies to control amine reactivity.
Summary Table of Key Intermediates and Reagents
| Intermediate | Description | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1-Methyl-1,2,4-triazole | Methylated triazole core | KOH, chloromethane, EtOH | >80 | Reflux conditions |
| 5-Bromo-1-methyl-1,2,4-triazole | Brominated intermediate | n-BuLi, dibromomethane, THF | ~70 | Low temp lithiation |
| 3-Carboxylic acid derivative | Carboxylated triazole | LDA, CO2 | 65-75 | Controlled CO2 addition |
| 3-Methyl ester derivative | Esterified acid | SOCl2, MeOH | >85 | Dropwise addition |
| Debrominated triazole | Reduced bromo intermediate | Pd/C, H2 or Zn, AcOH | 80-90 | Catalytic hydrogenation |
| Final coupled product | Target amine | PyBop, DIEA, Boc-protected amine | 60-75 | Peptide coupling |
Chemical Reactions Analysis
Types of Reactions
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its reduced forms.
Substitution: The phenyl and methanamine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or methanamine moieties .
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is known for its biological activity, and modifications to the phenyl and methanamine groups can lead to the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The phenyl and methanamine groups can further modulate these interactions, enhancing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound belongs to a class of 1,2,4-triazole derivatives with amine-containing side chains. Below is a comparison with three analogous compounds:
Structural Analysis:
Substituent Position on Triazole: The target compound has substituents at the 1- and 3-positions, whereas compounds and feature substituents at the 2- or 3-positions. Substituent positioning significantly impacts electronic distribution and steric effects, altering reactivity and binding affinity .
Aromatic Systems :
- The phenyl ring in the target compound enables π-π stacking interactions, which are absent in the simpler ethanamine derivatives . This property is critical for interactions with aromatic residues in biological targets.
- Compound incorporates a methoxyphenyl group and a furan, introducing electron-donating (methoxy) and heteroaromatic (furan) effects. These groups may enhance solubility but reduce metabolic stability compared to the target compound’s phenyl-ethyl system.
Biological Activity
(4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles have gained attention in medicinal chemistry due to their diverse biological activities, which include antifungal, antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole compound.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₁N₅
- Molar Mass : 209.27 g/mol
- CAS Number : 1341275-56-6
Antiviral Activity
Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains. Research has demonstrated that certain triazole derivatives can inhibit neuraminidase activity in influenza viruses, leading to a reduction in viral infectivity by over 90% . This suggests potential applications in treating viral infections.
Antibacterial and Antifungal Properties
Triazole compounds are also recognized for their antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This action can lead to increased membrane permeability and ultimately cell death . Compounds within this class have been noted for their efficacy against resistant strains of bacteria and fungi.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Antiviral Efficacy : A study evaluated the antiviral potential of various triazole derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly reduce the infectivity of influenza viruses at low concentrations .
- Antimicrobial Activity : Another research focused on assessing the antibacterial properties of triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlighted that certain modifications in the triazole structure enhanced antibacterial potency .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is closely linked to their structural features. Modifications at specific positions on the triazole ring or phenyl moiety can significantly influence their potency and spectrum of activity. For example:
- The presence of alkyl groups at the 3-position of the triazole ring enhances antiviral activity.
- Substituents on the phenyl ring can modulate both antibacterial and antifungal efficacy .
Data Tables
Q & A
Basic: What are the key synthetic strategies for preparing (4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves coupling a pre-functionalized triazole ring to a substituted phenylmethanamine scaffold. For example, a multi-step approach may include:
- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions.
- Step 2: Alkylation at the triazole N1 position using methyl iodide or ethyl bromide, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Step 3: Suzuki-Miyaura coupling to attach the phenylmethanamine group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to enhance cross-coupling efficiency .
Critical Parameters:
| Parameter | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity increases triazole stability but may reduce coupling efficiency. |
| Temperature | Elevated temperatures accelerate cyclization but risk decomposition of amine intermediates. |
| Catalyst loading | Excess Pd can lead to homocoupling byproducts; optimal loading is 5–10 mol% . |
Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution: Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD for phase determination .
- Refinement: Iterative refinement with SHELXL , incorporating anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate using WinGX for geometric analysis (e.g., bond-length outliers) .
Software Comparison:
Basic: What methodologies are used to assess the compound’s bioactivity, particularly its binding affinity?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution, requiring high-purity samples (>95%) .
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated against crystallographic data .
Example Workflow:
SPR Screening: Identify hits with KD < 10 µM.
ITC Validation: Confirm stoichiometry and entropy-driven binding.
MD Simulations: Assess binding stability over 100 ns trajectories .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered triazole rings?
Answer:
Disorder in the triazole ring (common due to rotational flexibility) requires:
- Multi-Component Refinement: Split the disordered moiety into two or more positions, refining occupancy factors in SHELXL .
- Restraints: Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles during refinement .
- Validation Metrics: Check R1/wR2 residuals (<5%) and Fo/Fc difference maps to ensure no residual electron density > 0.5 eÅ⁻³ .
Case Study:
In a related triazole derivative, disorder was resolved by assigning partial occupancy (60:40) to two conformers, validated via Hirshfeld surface analysis .
Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR) with analogs?
Answer:
- Quantum Mechanics (QM): Calculate electrostatic potential maps (e.g., using Gaussian 09 ) to identify nucleophilic/electrophilic regions on the triazole ring .
- Comparative Molecular Field Analysis (CoMFA): Build 3D-QSAR models using steric/electrostatic fields from aligned analogs .
- Free Energy Perturbation (FEP): Predict ΔΔG for substituent modifications (e.g., ethyl → trifluoromethyl) using Schrödinger FEP+ .
Example SAR Finding:
Replacing the ethyl group with a trifluoromethyl moiety (as in ) increased hydrophobic interactions with target proteins, improving IC₅₀ by 3-fold .
Advanced: How can researchers address discrepancies between in vitro and in vivo bioactivity data?
Answer:
- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation of the methyl group) .
- Pharmacokinetic Modeling: Use PK-Sim to simulate absorption/distribution, correlating plasma concentrations with in vivo efficacy .
- Proteomic Profiling: Perform pull-down assays followed by LC-MS/MS to identify off-target interactions that may explain reduced in vivo activity .
Data Reconciliation Example:
A methyl-to-ethyl substitution in a related triazole analog reduced metabolic clearance by 50%, aligning in vitro potency with in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
